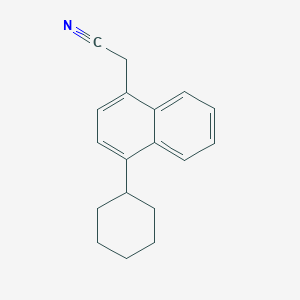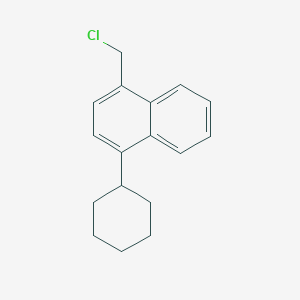
メチルグリオキシル酸
概要
説明
Methyl glyoxylate (MG) is an organic compound with the chemical formula C3H4O3. It is a highly reactive molecule that is used in various chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and polymers. The compound has gained significant attention in recent years due to its potential use in the development of new drugs and its role in cellular metabolism.
科学的研究の応用
酵素酸化
メチルグリオキシル酸は、メチルグリコールの酵素酸化によって生成することができます . このプロセスには、グリコールオキシダーゼ、カタラーゼ、ヘモグロビンのカスケード触媒が含まれます . 効率的な融合酵素の開発と粗酵素の使用により、メチルグリコールのメチルグリオキシル酸への酵素酸化の調製規模での応用が可能になりました .
プラットフォーム化学物質の合成
メチルグリオキシル酸は、アルデヒド基とカルボキシル基を有しており、さまざまな化合物の合成のためのプラットフォーム化学物質として機能します。 これらには、バニリン、® - パントラクトン、抗生物質、農薬が含まれます .
石炭からグリコールへの産業
メチルグリオキシル酸は、石炭からグリコールへの産業における副産物です。 それは、シュウ酸ジメチル(DMO)の、エチレングリコールへの水素化中に生成されます . メチルグリコールの、分子状酸素による選択的酸化が、メチルグリオキシル酸を生成する方法として検討されてきました .
有機合成と化学生産
メチルグリオキシル酸は、有機合成と化学生産で広く使用されています . しかし、従来の調製方法は、高コスト、低効率、および深刻な環境汚染によって制限されています .
アルコールの選択的酸化
関連するアルコールの、アルデヒドおよびケトンへの選択的酸化に関する研究が行われてきました . メチルグリオキシル酸は、これらのプロセスにおける原料として潜在的に役立ちます
作用機序
Target of Action
Methyl glyoxylate, also known as methyl 2-oxoacetate, primarily targets the glyoxalase system . This system comprises of GLYI and GLYII enzymes , and it has emerged as one of the primary methylglyoxal (MG) detoxification pathways with an indispensable role during abiotic and biotic stresses .
Mode of Action
Methyl glyoxylate interacts with its targets through a process of enzymatic oxidation . The cascade catalysis of glycolate oxidase from Spinacia oleracea (So GOX), catalase from Helicobacter pylori (Hp CAT), and hemoglobin from Vitreoscilla stercoraria (Vs HGB) was constructed to enable efficient oxidation of methyl glycolate to methyl glyoxylate .
Biochemical Pathways
Methyl glyoxylate is involved in the glyoxalase pathway and the glyoxylate cycle . The glyoxalase pathway is responsible for the detoxification of methylglyoxal, a reactive carbonyl species . The glyoxylate cycle, on the other hand, is an anabolic pathway that centers on the conversion of acetyl-CoA to succinate for the synthesis of carbohydrates .
Pharmacokinetics
The pharmacokinetics of methyl glyoxylate involve its transformation through enzymatic oxidation . The use of crude enzyme virtually eliminated side reactions and simplified the preparation of biocatalysts . Under optimized conditions, the crude enzyme Vs HGB-GSG- So GOX mut -GGGGS- Hp CAT catalyzed the oxidation of 200 mM methyl glycolate for 6 h, giving a yield of 95.3% .
Result of Action
The result of methyl glyoxylate’s action is the production of glyoxylic acid . Glyoxylic acid, possessing aldehyde and carboxyl groups, serves as platform chemicals for the synthesis of vanillin, ®-pantolactone, antibiotics, or agrochemicals .
Action Environment
The action of methyl glyoxylate is influenced by environmental factors. For instance, the dynamic responsiveness of the MG-metabolizing GLY pathway to both endogenous cues such as phytohormones, nutrient status, etc., as well as external environmental fluctuations (abiotic and biotic stresses) indicates that a tight regulation occurs in the cell to maintain physiological levels of MG in the system .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Methyl glyoxylate participates in the glyoxylate cycle, an important pathway involved in the synthesis of carbohydrates from fatty acids or two-carbon precursors . It interacts with enzymes such as isocitrate lyase and malate synthase, which are key enzymes in the glyoxylate cycle . The nature of these interactions involves the conversion of isocitrate to succinate and glyoxylate .
Cellular Effects
Methyl glyoxylate has significant effects on various types of cells and cellular processes. It is involved in the regulation of cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, methyl glyoxylate can covalently modify DNA, RNA, and protein, forming advanced glycation end products (MG-AGEs), which are associated with the onset and progression of many pathologies .
Molecular Mechanism
The molecular mechanism of action of methyl glyoxylate involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in the process of enzymatic oxidation of methyl glycolate to methyl glyoxylate, the cascade catalysis of glycolate oxidase, catalase, and hemoglobin is involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl glyoxylate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For instance, the fusion enzyme Vs HGB-GSG- So GOX mut -GGGGS- Hp CAT catalyzed the oxidation of 200 mM methyl glycolate for 6 h, giving a yield of 95.3% .
Metabolic Pathways
Methyl glyoxylate is involved in several metabolic pathways. It is a key intermediate in the glyoxylate cycle, which is a variation of the tricarboxylic acid cycle . This cycle involves the conversion of acetyl-CoA to succinate for the synthesis of carbohydrates .
Transport and Distribution
Methyl glyoxylate is transported and distributed within cells and tissues. It is usually generated and metabolized inside peroxisomes . The permeability of the peroxisomal membrane for small metabolites allows for the exchange of intermediates between proteins catalyzing consecutive reactions .
Subcellular Localization
The subcellular localization of methyl glyoxylate is primarily within the peroxisomes . This localization is crucial for its activity or function, as it is a key intermediate in the glyoxylate cycle, which occurs in the peroxisomes .
特性
IUPAC Name |
methyl 2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3/c1-6-3(5)2-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKXSMSQHIOMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70205-93-5 | |
| Record name | Acetic acid, 2-oxo-, methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70205-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1052614 | |
| Record name | Methyl oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
922-68-9 | |
| Record name | Methyl glyoxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=922-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl glyoxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JUE6B29X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of methyl glyoxylate?
A: The molecular formula of methyl glyoxylate is C3H4O3, and its molecular weight is 88.06 g/mol. []
Q2: Is there any spectroscopic data available for methyl glyoxylate?
A: Yes, several studies use 1H and 13C NMR to characterize methyl glyoxylate and its derivatives. [, , , ] Additionally, FTIR spectroscopy has been used to study its degradation products in atmospheric reactions. []
Q3: Methyl glyoxylate exists in equilibrium with its hydrate form. What factors influence this equilibrium?
A: The equilibrium between methyl glyoxylate and its hydrate form is affected by several factors, including the presence of water, methanol, and methyl glycolate. [] System pressure also plays a role in this equilibrium, influencing the volatility and reaction equilibrium of the system. []
Q4: What is known about the thermal stability of methyl glyoxylate polymers?
A: Poly(ethyl glyoxylate), a homologue of poly(methyl glyoxylate), exhibits enhanced thermal stability exceeding 200°C. [] The thermal stability is not significantly affected by molecular weight. []
Q5: How is methyl glyoxylate used in organic synthesis?
A: Methyl glyoxylate serves as a versatile building block in organic synthesis. For example, it reacts with chloroacetyl chloride and triethylamine in the presence of a chiral imine derived from protected L-threonine to produce optically active α-amino acid derivatives with a cis-substituted β-lactam skeleton. []
Q6: Can methyl glyoxylate participate in cycloaddition reactions?
A: Yes, methyl glyoxylate and its derivatives are commonly used in cycloaddition reactions. For instance, methyl glyoxylate oxime undergoes both [3+2] and [4+2] cycloadditions with cyclopentadiene in the presence of Lewis or Bronsted acids. []
Q7: Have computational methods been employed to study reactions involving methyl glyoxylate?
A: Yes, DFT calculations have been used extensively to elucidate the mechanisms and stereoselectivity of reactions involving methyl glyoxylate and its derivatives. [, ] These studies provided insights into the role of Lewis acid catalysts and solvent effects on reaction pathways. [, ]
Q8: Has computational chemistry been used to study the degradation of methyl acrylate?
A: While the provided research doesn't directly utilize computational methods for methyl acrylate degradation, it highlights that its reaction with OH radicals primarily produces methyl glyoxylate and formaldehyde in the absence of NOx. [] This information could be used in future computational studies focusing on atmospheric chemistry models.
Q9: How is methyl glyoxylate prepared?
A: Methyl glyoxylate can be synthesized through various methods. One approach involves an exchange reaction between dimethyl dimethoxyacetate and glyoxylic acid, followed by treatment with phosphorus pentoxide. [] Another method utilizes the oxidation of methyl glycolate to methyl glyoxylate, followed by hydrolysis. []
Q10: What are some significant reactions of methyl glyoxylate highlighted in the research?
A10: Methyl glyoxylate engages in diverse reactions, including:
- Ene reaction: Reacts with α-lithiated methyl glyoxylate diethyl mercaptal to afford D-gluco-2-heptulosonate derivatives. []
- Condensation reaction: Reacts with o-aminobenzylpyrrole in a "Pictet-Spengler" type condensation to yield a tricyclic intermediate used in the synthesis of Aptazapine. []
- Cycloaddition reactions: Its oxime derivative undergoes [3+2] and [4+2] cycloadditions with dienes like cyclopentadiene. [, ]
- Formation of imines: Reacts with chiral amines to form imines, which can be used in asymmetric synthesis. [, , ]
Q11: What are some potential applications of methyl glyoxylate and its derivatives?
A11: Methyl glyoxylate finds use in various applications, including:
- Synthesis of pharmaceuticals: Serves as a key building block in synthesizing bioactive molecules like β-lactam antibiotics [] and nucleoside analogues. []
- Chiral reagent: Its chiral derivatives, like L-methyl glyoxylate, are employed as chiral reagents in asymmetric synthesis. []
- Polymer chemistry: Used as a monomer in the production of biodegradable polymers, such as poly(methyl glyoxylate), which have potential applications in drug delivery and other fields. [, , ]
Q12: What happens to methyl glyoxylate in the atmosphere?
A: Methyl glyoxylate is a product of the atmospheric degradation of methyl acrylate by OH radicals. [] Further studies are needed to understand its complete degradation pathway and environmental fate.
Q13: Is there research on the formation of methyl glyoxylate in astrophysical environments?
A: Yes, a study investigated the formation of organic residues in simulated interstellar conditions. It found that heating hydrogenated glyoxal ice between 10-300 K leads to solid residues. [] The analysis suggests these residues are likely a mixture of hydroxypyruvaldehyde and methyl glyoxylate. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















